molecular formula C7H17O4P B6214077 diethyl propan-2-yl phosphate CAS No. 2736-99-4

diethyl propan-2-yl phosphate

Cat. No.: B6214077
CAS No.: 2736-99-4
M. Wt: 196.18 g/mol
InChI Key: DOLOQFUIBXRBTH-UHFFFAOYSA-N
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Description

Diethyl propan-2-yl phosphate, also known as diethyl allyl phosphate, is an organic phosphate ester compound. It is a colorless to pale yellow liquid with a strong odor. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl propan-2-yl phosphate can be synthesized through the reaction of allyl alcohol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired phosphate ester .

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl propan-2-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl propan-2-yl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used as a flame retardant and in the production of polymers

Mechanism of Action

The mechanism of action of diethyl propan-2-yl phosphate involves its interaction with various molecular targets. It can inhibit enzymes by phosphorylating active sites, leading to changes in enzyme activity. This compound can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl ethyl phosphate
  • Diethyl methyl phosphate
  • Diethyl phenyl phosphate

Comparison

Diethyl propan-2-yl phosphate is unique due to its allyl group, which imparts different chemical reactivity compared to other similar compounds. This makes it more versatile in certain chemical reactions and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of diethyl propan-2-yl phosphate can be achieved through a three-step reaction pathway.", "Starting Materials": [ "Propan-2-ol", "Diethyl phosphite", "Concentrated sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Propan-2-ol is reacted with diethyl phosphite in the presence of concentrated sulfuric acid to form diethyl propan-2-yl phosphonate.", "Step 2: Diethyl propan-2-yl phosphonate is then hydrolyzed with sodium bicarbonate to form diethyl propan-2-yl phosphate.", "Step 3: The final product is purified through recrystallization using ethanol as a solvent." ] }

CAS No.

2736-99-4

Molecular Formula

C7H17O4P

Molecular Weight

196.18 g/mol

IUPAC Name

diethyl propan-2-yl phosphate

InChI

InChI=1S/C7H17O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h7H,5-6H2,1-4H3

InChI Key

DOLOQFUIBXRBTH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C)C

Purity

95

Origin of Product

United States

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